molecular formula C11H9N3O2 B1352143 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile CAS No. 169808-00-8

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

Cat. No. B1352143
Key on ui cas rn: 169808-00-8
M. Wt: 215.21 g/mol
InChI Key: NBPPTCRAKRHCOX-UHFFFAOYSA-N
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Patent
US05939556

Procedure details

(R or S)-4-(4-Cyanophenyl)-4-methyl-2,5-dioxoimidazolidine was prepared from (R or S)-2-amino-2-(4-cyanophenyl)propionamide using dimethyl carbonate analogously to the procedure indicated in EP-A-173522.
Name
2-amino-2-(4-cyanophenyl)propionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
A-173522
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][CH:8]=1)([CH3:6])[C:3]([NH2:5])=[O:4].[C:15](=O)(OC)[O:16]C>>[C:13]([C:10]1[CH:9]=[CH:8][C:7]([C:2]2([CH3:6])[C:3](=[O:4])[NH:5][C:15](=[O:16])[NH:1]2)=[CH:12][CH:11]=1)#[N:14]

Inputs

Step One
Name
2-amino-2-(4-cyanophenyl)propionamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)N)(C)C1=CC=C(C=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
A-173522
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1(NC(NC1=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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